1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid
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Overview
Description
1-(2-Methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that features a benzimidazole ring fused with a carboxylic acid group and a 2-methylcyclohexyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylcyclohexylamine with o-phenylenediamine, followed by cyclization and subsequent carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often utilizing catalysts to enhance reaction efficiency and yield. The use of high-pressure reactors and temperature control systems is essential to maintain the desired reaction conditions and ensure product purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the benzimidazole ring.
Scientific Research Applications
1-(2-Methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The carboxylic acid group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Shares the cyclohexane ring and carboxylic acid group but lacks the benzimidazole ring.
Phenylacetone: Contains a benzene ring and a ketone group, differing in structure and reactivity.
Uniqueness: 1-(2-Methylcyclohexyl)-1H-benzimidazole-5-carboxylic acid is unique due to the combination of the benzimidazole ring and the 2-methylcyclohexyl substituent, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-methylcyclohexyl)benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-4-2-3-5-13(10)17-9-16-12-8-11(15(18)19)6-7-14(12)17/h6-10,13H,2-5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDSMHFDHHLAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2C=NC3=C2C=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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